![molecular formula C7H13NOS B1472781 1-(4-Sulfanylpiperidin-1-yl)ethan-1-one CAS No. 788074-38-4](/img/structure/B1472781.png)
1-(4-Sulfanylpiperidin-1-yl)ethan-1-one
Overview
Description
1-(4-Sulfanylpiperidin-1-yl)ethan-1-one (4SPE) is an important organic compound that has been studied extensively in the past few decades. It is a versatile compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. 4SPE is primarily used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various polymers and other materials.
Scientific Research Applications
Fluorescent Chemosensors
One novel application involves the synthesis of fluorescent chemosensors. A study described the synthesis of dimethylfuran tethered 2-aminopyridine-3-carbonitriles through a solvent-free microwave-assisted process. These compounds exhibit fluorescent chemosensor properties for Fe3+ ions and picric acid with nanomolar detection limits, demonstrating their potential in environmental monitoring and security applications (Shylaja et al., 2020).
Neuropharmacology
Another study focused on neuropharmacology, synthesizing derivatives of 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone and evaluating them as ligands for GluN2B-containing N-methyl-D-aspartate receptors. Certain compounds showed significant binding affinity, suggesting their potential as prototypes for novel neuroprotective agents (Gitto et al., 2014).
Hepatoprotective Agents
Research devoted to hepatoprotective agents involved designing and synthesizing sulfanyl-substituted isoxazoles. These compounds demonstrated hepatoprotective activity, showing promise for drug development in treating liver diseases (Akhmetova et al., 2018).
Organic Synthesis
The synthesis of bisquinolines via a green protocol highlights an advancement in organic synthesis. This method utilizes a double Friedlander reaction in water, showcasing an environmentally friendly approach to synthesizing complex organic molecules (Paul et al., 2011).
Antimicrobial Activity
A study on N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives revealed their antimicrobial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Fadda et al., 2016).
Mechanism of Action
- The primary target of 1-(4-sulfanylpiperidin-1-yl)ethan-1-one is not explicitly mentioned in the available literature. However, docking analyses suggest that it may bind to the podophyllotoxin pocket of the protein gamma tubulin (PDB ID: 1SA1). This interaction potentially underlies its anticancer activity .
Target of Action
properties
IUPAC Name |
1-(4-sulfanylpiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCIOIOPAWZEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Sulfanylpiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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